molecular formula C13H15BrO3 B1325875 Ethyl 5-(2-bromophenyl)-5-oxovalerate CAS No. 898751-22-9

Ethyl 5-(2-bromophenyl)-5-oxovalerate

Cat. No.: B1325875
CAS No.: 898751-22-9
M. Wt: 299.16 g/mol
InChI Key: DDPZNTSPRVYYKD-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a valerate ester

Scientific Research Applications

Ethyl 5-(2-bromophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

The study of new bromophenyl and ester compounds is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve the synthesis and characterization of Ethyl 5-(2-bromophenyl)-5-oxovalerate, followed by studies of its physical and chemical properties, biological activity, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-bromophenyl)-5-oxovalerate typically involves the esterification of 5-(2-bromophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: 5-(2-bromophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(2-bromophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • Ethyl 5-phenyl-5-oxovalerate
  • Ethyl 5-(4-bromophenyl)-5-oxovalerate
  • Ethyl 5-(2-chlorophenyl)-5-oxovalerate

Comparison: Ethyl 5-(2-bromophenyl)-5-oxovalerate is unique due to the presence of the bromine atom in the ortho position of the phenyl ring. This influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 5-(2-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZNTSPRVYYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645537
Record name Ethyl 5-(2-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-22-9
Record name Ethyl 2-bromo-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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